N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide
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Overview
Description
N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is a complex organic compound that features a benzimidazole moiety linked to a pyridazinone ring through a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide typically involves multiple steps:
Formation of the benzimidazole moiety: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives.
Alkylation: The benzimidazole is then alkylated using a suitable alkyl halide to introduce the propyl chain.
Formation of the pyridazinone ring: This involves the cyclization of a hydrazine derivative with a diketone or its equivalent.
Coupling: Finally, the benzimidazole derivative is coupled with the pyridazinone derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazinones.
Substitution: The benzimidazole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyridazinones.
Substitution: Halogenated or nitro-substituted benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Research: It can be used as a probe to study biological pathways involving benzimidazole and pyridazinone derivatives.
Materials Science: The compound’s unique structure may lend itself to the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, while the pyridazinone ring may enhance binding affinity and specificity. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole, thiabendazole, and benomyl.
Pyridazinone Derivatives: Compounds such as levosimendan and pimobendan.
Uniqueness
N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is unique due to the combination of benzimidazole and pyridazinone moieties, which may confer distinct biological activities and chemical properties not observed in other compounds.
Properties
Molecular Formula |
C21H21N5O2S |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[3-(1-methylbenzimidazol-2-yl)propyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C21H21N5O2S/c1-25-17-7-3-2-6-15(17)23-19(25)9-4-12-22-20(27)14-26-21(28)11-10-16(24-26)18-8-5-13-29-18/h2-3,5-8,10-11,13H,4,9,12,14H2,1H3,(H,22,27) |
InChI Key |
ILCWKEOOXWSKAL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 |
Origin of Product |
United States |
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